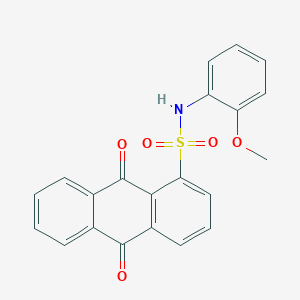
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide, also known as MDSA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MDSA is a sulfonamide derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry. MDSA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, this compound is not widely available and can be expensive to synthesize, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide, including the development of new cancer therapies based on its ability to inhibit cancer cell proliferation. Additionally, this compound may be useful as a fluorescent probe for imaging cellular structures, which could have applications in fields such as cell biology and neuroscience. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of anthracene-9,10-dione with methoxybenzenesulfonamide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow solid, which can be purified using column chromatography. Other methods for synthesizing this compound have also been reported in the literature.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has been studied for its potential applications in a variety of scientific research fields, including cancer treatment, anti-inflammatory therapy, and as a fluorescent probe for imaging cellular structures. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-27-17-11-5-4-10-16(17)22-28(25,26)18-12-6-9-15-19(18)21(24)14-8-3-2-7-13(14)20(15)23/h2-12,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSIBYJYRZOYMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
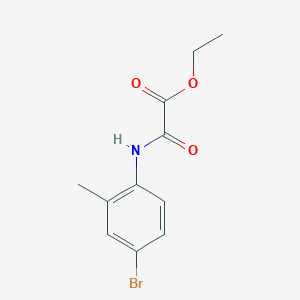
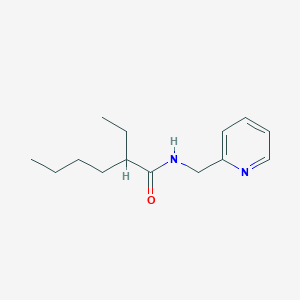
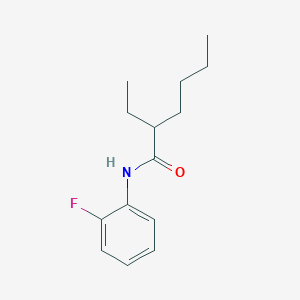
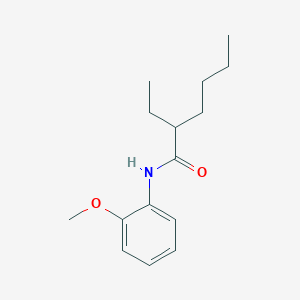
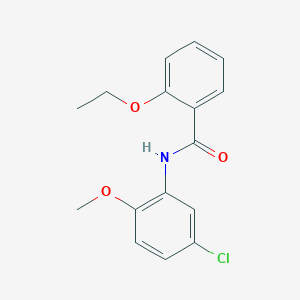
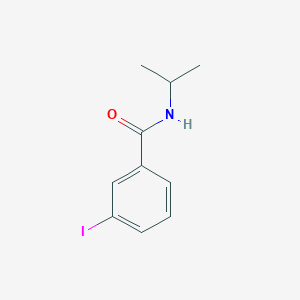
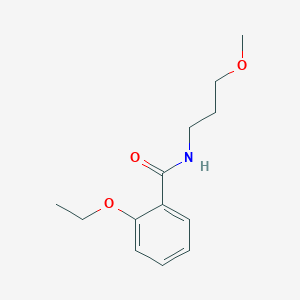
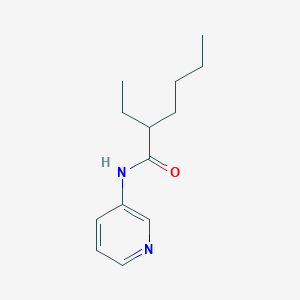
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
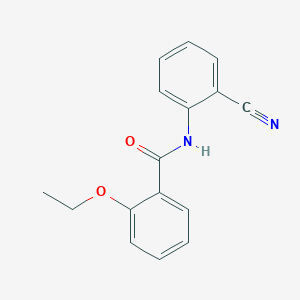
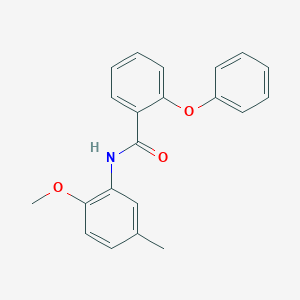

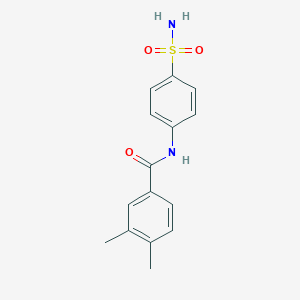
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
